3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid
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Overview
Description
3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H12N2O4. This compound is characterized by the presence of a pyrazine ring substituted with a tetrahydro-2H-pyran-4-yloxy group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with tetrahydro-2H-pyran-4-ol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of tetrahydro-2H-pyran-4-ol attacks the pyrazine ring, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-2H-pyran-2-carboxylic acid
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Uniqueness
3-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(oxan-4-yloxy)pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-10(14)8-9(12-4-3-11-8)16-7-1-5-15-6-2-7/h3-4,7H,1-2,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFEQFAXDXKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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